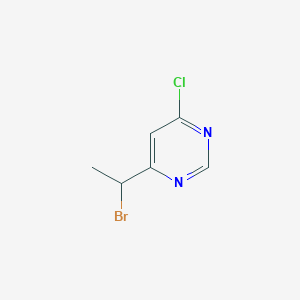

4-(1-Bromoethyl)-6-chloropyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Synthetic Organic Chemistry

Pyrimidine and its derivatives are of immense interest to synthetic and medicinal chemists. tandfonline.com Their structural motif is found in a multitude of biologically active compounds, leading to their use in the development of therapeutic agents with a wide range of activities, including as anticancer, antimicrobial, and antiviral agents. orientjchem.orgontosight.ai The ability to modify the pyrimidine ring through various chemical reactions makes it an attractive scaffold for creating libraries of new molecules with diverse properties. nih.govresearchgate.net The strategic placement of different functional groups on the pyrimidine core allows for fine-tuning of its electronic and steric properties, which in turn influences its reactivity and biological interactions. tandfonline.com

Structural Features and Inherent Chemical Potential of 4-(1-Bromoethyl)-6-chloropyrimidine

The compound this compound, with the molecular formula C₆H₆BrClN₂, possesses a unique combination of reactive sites that underscore its chemical potential. nih.gov The pyrimidine ring itself is an electron-deficient system, which generally makes it susceptible to nucleophilic attack. bhu.ac.in This inherent reactivity is further modulated by the presence of two different halogen substituents.

The chlorine atom at the 6-position and the bromine atom on the ethyl group at the 4-position are both potential leaving groups for nucleophilic substitution reactions. The relative reactivity of chloro- and bromo-substituents on a pyrimidine ring can vary, with bromopyrimidines often being more reactive than their chloro counterparts. rsc.org This differential reactivity could, in principle, allow for selective substitution reactions at either the C6 position of the ring or at the ethyl side chain, providing a pathway to a diverse range of derivatives. The presence of the bromoethyl group also introduces a chiral center, opening up possibilities for stereoselective synthesis.

Below is a table summarizing some of the key computed properties of this compound. nih.gov

| Property | Value |

| Molecular Weight | 221.48 g/mol |

| Molecular Formula | C₆H₆BrClN₂ |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 219.94029 Da |

| Topological Polar Surface Area | 25.8 Ų |

| Heavy Atom Count | 11 |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H6BrClN2/c1-4(7)5-2-6(8)10-3-9-5/h2-4H,1H3 |

| InChIKey | KSXLAAMIXVHNJJ-UHFFFAOYSA-N |

| SMILES | CC(Br)C1=CC(=N C=N1)Cl |

This data is computationally generated and provided by PubChem. nih.gov

Current Research Landscape and Unaddressed Challenges in Halogenated Pyrimidine Reactivity

Research into halogenated pyrimidines is an active area, driven by their potential as intermediates in the synthesis of functional molecules. nih.govresearchgate.net A significant body of work focuses on their use as radiosensitizers in cancer therapy, where their incorporation into DNA enhances the effects of radiation. nih.govresearchgate.netnih.govgrantome.comiaea.org The development of new synthetic methodologies for the preparation and functionalization of halogenated pyrimidines is also a key research thrust. researchgate.netnih.gov

Despite these advances, challenges remain. A major hurdle is achieving regioselectivity in reactions involving pyrimidines with multiple halogen substituents. rsc.org Controlling which halogen atom reacts first is crucial for the rational design and synthesis of complex target molecules. Furthermore, while the general principles of nucleophilic aromatic substitution on pyrimidine rings are understood, the specific influence of various substituents on reactivity and reaction mechanisms requires further detailed investigation. For a compound like this compound, a systematic study of its reactivity towards different classes of nucleophiles would provide valuable insights into controlling its synthetic transformations.

Scope and Objectives of Research on this compound

This article aims to provide a focused overview of the chemical compound this compound. The primary objectives are to:

Detail its known chemical and physical properties based on available data.

Explore potential synthetic routes to this compound, drawing on established methods for preparing similar halogenated pyrimidines.

Analyze its potential reactivity based on the principles of halogenated pyrimidine chemistry.

Identify key areas where further research is needed to fully elucidate the synthetic utility of this compound.

By concentrating solely on the chemical nature of this compound, this article seeks to provide a foundational resource for chemists interested in the synthesis and application of novel halogenated pyrimidine derivatives.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1-bromoethyl)-6-chloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-4(7)5-2-6(8)10-3-9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXLAAMIXVHNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Bromoethyl 6 Chloropyrimidine

Retrosynthetic Analysis and Strategic Design for Pyrimidine (B1678525) Core Functionalization

A retrosynthetic approach to 4-(1-bromoethyl)-6-chloropyrimidine involves strategically disconnecting the target molecule into simpler, more readily available precursors. This process highlights the key bond formations necessary for its synthesis.

The primary retrosynthetic disconnections for this compound focus on the carbon-halogen bonds.

C-Br Bond Disconnection : The most straightforward disconnection is the cleavage of the bond between the ethyl side chain and the bromine atom. This leads back to the precursor 4-ethyl-6-chloropyrimidine . This strategy simplifies the synthesis to finding an efficient method for the selective bromination of the ethyl group's benzylic-like position.

C-Cl Bond Disconnection : A second approach involves disconnecting the chlorine atom from the pyrimidine ring. This points to a precursor like 4-(1-bromoethyl)-6-hydroxypyrimidine . The subsequent step in the forward synthesis would be a chlorination reaction, a common transformation for hydroxylated nitrogen heterocycles. mdpi.comyoutube.com

Pyrimidine Ring Disconnection : A more fundamental disconnection breaks down the pyrimidine ring itself. This approach is common for building substituted pyrimidines from acyclic starting materials. researchgate.net It suggests that the pyrimidine core can be constructed from a 1,3-dicarbonyl compound (or a synthetic equivalent) and a nitrogen-containing component like urea, thiourea, or formamidine (B1211174). researchgate.netresearchgate.net

Based on the disconnection strategies, several key precursors and starting materials can be identified:

4-Ethyl-6-chloropyrimidine : This is a direct precursor for the final bromination step. Its synthesis would likely start from a more basic pyrimidine.

4,6-Dichloropyrimidine (B16783) : A versatile and common starting material, it allows for sequential and selective functionalization at the C4 and C6 positions through methods like palladium-catalyzed cross-coupling reactions. nih.gov This would involve introducing the ethyl group onto the dichlorinated core.

4,6-Dihydroxypyrimidine : This is a fundamental building block. It can be converted into 4,6-dichloropyrimidine through reaction with chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene (B1210022). google.comgoogle.com

Acetoacetate Derivatives : For building the ring from the ground up, compounds like ethyl 3-oxopentanoate (B1256331) could serve as the 1,3-dicarbonyl component, which already contains the required ethyl group.

Direct Halogenation Strategies for Pyrimidine Derivatives

Direct halogenation is a key step in the synthesis of this compound, whether it is the final step or an intermediate transformation.

The introduction of a bromine atom at the alpha-position of the ethyl group is typically achieved through a radical bromination reaction. The position adjacent to the pyrimidine ring is activated, similar to a benzylic position, making it susceptible to radical abstraction of a hydrogen atom.

The reaction is commonly performed using N-Bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light. youtube.comdoubtnut.com This method ensures that the bromination occurs selectively on the side chain rather than on the aromatic pyrimidine ring. A similar transformation is documented in the synthesis of 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, where the bromination of the ethyl group is a key step. google.com

Table 1: Conditions for Radical Bromination of Ethylarenes

| Reagent | Initiator | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Light (hν) | CCl₄ or Dichloroethane | Reflux | Benzylic Bromide |

This table presents generalized conditions for benzylic bromination, which are applicable to the synthesis of the target compound.

The conversion of a hydroxypyrimidine (or its tautomeric pyrimidone form) to a chloropyrimidine is a standard and crucial transformation in pyrimidine chemistry. The most common reagent for this purpose is phosphorus oxychloride (POCl₃). mdpi.com

The reaction typically involves heating the hydroxypyrimidine substrate in excess POCl₃. mdpi.com In some cases, a tertiary amine base like N,N-dimethylaniline, pyridine (B92270), or triethylamine (B128534) hydrochloride is added to facilitate the reaction. mdpi.comgoogle.com Recent developments have shown that this chlorination can be performed efficiently without a solvent, using equimolar amounts of POCl₃ and a base like pyridine in a sealed reactor at high temperatures. mdpi.com This method is suitable for large-scale preparations and offers high yields. mdpi.comresearchgate.net An alternative, though less common, method involves using phosgene as the chlorinating agent. google.com

Table 2: Reagents for Chlorination of Hydroxypyrimidines

| Chlorinating Agent | Additive/Catalyst | Conditions | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | N,N-Dimethylcyclohexylamine | 95-100°C | google.com |

| Phosphorus Oxychloride (POCl₃) | Triethylamine hydrochloride | 95-100°C | google.com |

| Phosphorus Oxychloride (POCl₃) | Pyridine (equimolar) | 140-160°C (solvent-free) | mdpi.com |

Multi-Step Synthesis from Simpler Pyrimidine Scaffolds

A practical synthesis of this compound would likely involve a multi-step sequence starting from a simple, commercially available pyrimidine. A plausible route begins with 4,6-dihydroxypyrimidine.

Chlorination : The first step would be the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine . This is reliably achieved by heating with phosphorus oxychloride (POCl₃), often with an added base. google.comgoogle.com

Ethyl Group Introduction : The next step would involve the selective introduction of an ethyl group at the C4 position of 4,6-dichloropyrimidine . This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, using an appropriate ethyl-organometallic reagent. The different reactivity of the two chlorine atoms can allow for selective substitution. nih.gov

Side-Chain Bromination : The resulting 4-ethyl-6-chloropyrimidine would then undergo regioselective radical bromination on the ethyl side chain, as described in section 2.2.1, to yield the final product, This compound . doubtnut.com

This multi-step approach allows for the controlled and sequential installation of the required functional groups, making it a flexible and robust strategy for synthesizing the target compound and its analogues. nih.gov

Principles of Sustainable Synthesis in the Production of Halogenated Heterocycles

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy and waste minimization are central tenets of green chemistry that aim to make chemical manufacturing more sustainable and environmentally benign. researchgate.net Waste minimization focuses on reducing the volume and toxicity of waste at the source, while atom economy provides a theoretical measure of how efficiently atoms from the reactants are incorporated into the final desired product. solubilityofthings.comepa.gov Applying these principles to the synthesis of this compound reveals several areas for optimization.

Analysis of the Conventional Synthetic Pathway:

The described multi-step synthesis presents both challenges and opportunities regarding waste minimization.

Solvent Use and Recovery: The use of chlorinated solvents like dichloromethane is common but poses environmental and health risks. google.com A key strategy for waste minimization is the selection of greener solvents or the development of solvent-free reaction conditions. researchgate.net In the chlorination step, using the reagent (thionyl chloride) as the solvent is an interesting approach, especially since the excess can be recovered by distillation and reused, which is a positive waste minimization practice. google.com

By-product Formation and Treatment: The work-up procedures often involve aqueous washes to remove by-products and unreacted reagents, such as washing with sodium bisulfite solution. google.com This generates aqueous waste streams that require treatment before disposal. The ideal synthesis would minimize the formation of such by-products, simplifying purification and reducing waste.

Strategies for Greener Synthesis:

Significant progress has been made in developing more sustainable chemical processes, many of which can be applied to pyrimidine synthesis.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Replacing stoichiometric reagents with catalytic amounts of a substance can dramatically reduce waste. For example, instead of traditional chlorinating agents that are often used in excess, modern photocatalytic methods using sustainable iron and sulfur catalysts can perform chlorination at room temperature with high precision, minimizing by-products. rice.edu Similarly, using recoverable solid acid catalysts for esterification or cyclization steps can prevent the formation of corrosive and difficult-to-treat acidic waste. google.com

Alternative Energy Sources: Technologies like microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions, sometimes even in greener solvents like water. researchgate.netresearchgate.net These methods can reduce energy consumption and minimize the formation of thermal degradation by-products.

The following table outlines key strategies for waste minimization and their potential application in the synthesis of halogenated pyrimidines.

Table 2: Waste Minimization Strategies in Pyrimidine Synthesis

| Strategy | Application/Example | Benefit | Reference |

|---|---|---|---|

| Use of Catalysts | Employing photocatalysts (e.g., iron-based) for halogenation instead of stoichiometric reagents. | Reduces chemical waste, operates under mild conditions, increases selectivity. | rice.edu |

| Solvent Substitution | Replacing chlorinated solvents with water or bio-based solvents; implementing solvent-free reactions. | Reduces environmental impact and toxicity. | researchgate.net |

| Process Intensification | Using microwave irradiation or ultrasound to accelerate reactions. | Shorter reaction times, lower energy use, often higher yields. | researchgate.netresearchgate.net |

| Reagent Recovery and Reuse | Recovering excess reagents like thionyl chloride by distillation for future use. | Conserves resources and reduces chemical waste and cost. | google.com |

| Process Redesign | Developing one-pot or multicomponent reactions to build the pyrimidine scaffold. | Improves atom economy, reduces intermediate purification steps, and minimizes overall waste. | mdpi.com |

Ultimately, the drive for greater efficiency and sustainability in chemical synthesis is leading to innovative approaches that minimize environmental impact while maintaining high product quality. solubilityofthings.com The ongoing efforts in biomedical research facilities to reduce hazardous waste generation, driven by both regulatory compliance and cost, further underscore the importance of these green chemistry principles. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 1 Bromoethyl 6 Chloropyrimidine

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The 1-bromoethyl substituent at the 4-position of the pyrimidine (B1678525) ring is a primary site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the displacement by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to inversion of configuration if the alpha-carbon is chiral.

Amination Reactions Leading to Alkylamino Pyrimidines

The reaction of 4-(1-bromoethyl)-6-chloropyrimidine with various primary and secondary amines is expected to yield the corresponding N-(1-(6-chloropyrimidin-4-yl)ethyl)amines. This transformation provides a direct route to a diverse range of substituted pyrimidines. While specific studies on the amination of this compound are not extensively documented in the literature, the reactivity of similar alpha-bromoethyl aromatic compounds suggests that these reactions proceed under mild conditions. Typically, the reaction would be carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to scavenge the HBr generated.

| Amine Nucleophile | Product | Plausible Reaction Conditions | Expected Yield |

| Diethylamine | N,N-Diethyl-1-(6-chloropyrimidin-4-yl)ethanamine | Et(_3)N, CH(_3)CN, rt | Good to Excellent |

| Aniline | N-(1-(6-chloropyrimidin-4-yl)ethyl)aniline | K(_2)CO(_3), DMF, 50 °C | Moderate to Good |

| Morpholine | 4-(1-(6-chloropyrimidin-4-yl)ethyl)morpholine | DIPEA, THF, rt | Good to Excellent |

| Benzylamine | N-Benzyl-1-(6-chloropyrimidin-4-yl)ethanamine | Et(_3)N, CH(_2)Cl(_2), rt | Good to Excellent |

Carbon-Carbon Bond Formation via Alkylation with Carbon Nucleophiles

The bromoethyl moiety is an effective electrophile for the formation of new carbon-carbon bonds. This is exemplified in the synthesis of the antifungal agent Voriconazole, where the fluorinated analog, 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine, is a key intermediate. The reaction involves the formation of an organozinc reagent from the bromoethylpyrimidine, which then adds to a ketone. This Reformatsky-type reaction is a powerful tool for creating complex molecular architectures.

In a typical procedure, the organozinc reagent is generated in situ by treating this compound with activated zinc dust. This nucleophilic species then reacts with a suitable carbonyl compound, such as an aldehyde or ketone, to form a new C-C bond, resulting in a secondary or tertiary alcohol, respectively.

| Carbon Nucleophile Precursor | Reagents | Product Type | Reference |

| 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | Zn, I(_2) (activator), then 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Tertiary alcohol | nih.gov |

| This compound | Grignard Reagents (e.g., Alkyl-MgBr) | Alkylated Pyrimidine | Inferred from acs.org |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-(1-(6-chloropyrimidin-4-yl)ethyl)malonate | Plausible |

Reactivity with Oxygen, Sulfur, and Phosphorus Nucleophiles

The electrophilic nature of the carbon bearing the bromine atom allows for reactions with a variety of heteroatomic nucleophiles.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as alkoxides or phenoxides, would lead to the formation of the corresponding ethers. For instance, treatment with sodium methoxide in methanol would yield 4-(1-methoxyethyl)-6-chloropyrimidine. Hydrolysis with aqueous base would result in the corresponding alcohol, 1-(6-chloropyrimidin-4-yl)ethanol.

Sulfur Nucleophiles: Sulfur nucleophiles are generally soft and highly effective in S(_N)2 reactions. Thiolates, such as sodium thiophenoxide, would react readily with this compound to form the corresponding thioether.

Phosphorus Nucleophiles: Phosphorus nucleophiles, like triphenylphosphine, can also displace the bromide. This would initially form a phosphonium salt, which can be a valuable intermediate for subsequent transformations, such as the Wittig reaction if deprotonated.

| Nucleophile | Product | Plausible Reaction Conditions |

| Sodium methoxide | 4-(1-Methoxyethyl)-6-chloropyrimidine | CH(_3)OH, rt |

| Sodium phenoxide | 4-(1-Phenoxyethyl)-6-chloropyrimidine | DMF, 60 °C |

| Sodium thiophenoxide | 4-(1-(Phenylthio)ethyl)-6-chloropyrimidine | EtOH, rt |

| Triphenylphosphine | (1-(6-Chloropyrimidin-4-yl)ethyl)triphenylphosphonium bromide | Toluene, reflux |

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Chlorine Position

The chlorine atom at the C6 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (S(_N)Ar). The pyrimidine ring is inherently electron-deficient, and this effect is enhanced by the electronegativity of the nitrogen atoms, which can stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.

Reaction with Various Nitrogen-Containing Nucleophiles

A wide array of nitrogen-containing nucleophiles can displace the C6-chloro substituent. These reactions are fundamental in the synthesis of many biologically active compounds. The reactivity of the chloropyrimidine is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures generally lead to faster reactions.

While direct studies on this compound are scarce, extensive research on related chloropyrimidines provides a strong basis for predicting its reactivity. For instance, the reaction of 4,6-dichloropyrimidine (B16783) with various amines has been well-documented, showing selective mono- or di-substitution depending on the reaction conditions and the stoichiometry of the amine. nih.gov It is plausible that the bromoethyl group at the 4-position would exert some steric and electronic influence on the reactivity at the 6-position, but the fundamental S(_N)Ar pathway would remain the same.

| Nitrogen Nucleophile | Product | Plausible Reaction Conditions |

| Ammonia | 4-(1-Bromoethyl)pyrimidin-6-amine | NH(_3) in EtOH, sealed tube, 100 °C |

| Hydrazine (B178648) | 4-(1-Bromoethyl)-6-hydrazinylpyrimidine | N(_2)H(_4), EtOH, reflux |

| Aniline | N-(4-(1-Bromoethyl)pyrimidin-6-yl)aniline | Acid catalysis (e.g., HCl), 2-PrOH, 80 °C |

| Imidazole (B134444) | 4-(1-Bromoethyl)-6-(1H-imidazol-1-yl)pyrimidine | NaH, DMF, rt |

Substitution by Oxygen and Sulfur Nucleophiles

The C-6 position of the pyrimidine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chloro-substituted carbon towards attack by nucleophiles.

Reactions with oxygen-based nucleophiles, such as alkoxides and phenoxides, can be employed to introduce ether functionalities at the C-6 position. For instance, the reaction with sodium methoxide in a suitable solvent like methanol would be expected to yield 4-(1-bromoethyl)-6-methoxypyrimidine. The general mechanism for this transformation involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

Similarly, sulfur nucleophiles, which are generally softer and more potent nucleophiles than their oxygen counterparts, readily displace the chlorine atom. Thiolates, such as sodium thiophenoxide, can be used to synthesize the corresponding thioethers. These reactions are often carried out in polar aprotic solvents to facilitate the dissolution of the nucleophile and promote the SNAr reaction. The resulting aryl- and alkylthio-substituted pyrimidines are valuable intermediates in the synthesis of various biologically active compounds.

While specific studies detailing the reaction of this compound with a wide range of oxygen and sulfur nucleophiles are not extensively documented in readily available literature, the general reactivity patterns of chloropyrimidines strongly support the feasibility of these transformations. The reaction conditions, such as temperature, solvent, and the nature of the base used to generate the nucleophile, would play a crucial role in optimizing the yield and purity of the desired substitution products.

Metal-Catalyzed Cross-Coupling Reactions at the C-6 Position

The chlorine atom at the C-6 position of this compound also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions have become indispensable tools in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a powerful method for forming C-C bonds. researchgate.netlibretexts.org While specific examples with this compound are not prevalent in the literature, studies on analogous chloropyrimidines demonstrate the viability of this reaction. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids has been successfully demonstrated, indicating that the chloro group on the pyrimidine ring is a competent coupling partner. rsc.orgmdpi.comresearchgate.net

A typical Suzuki-Miyaura reaction protocol would involve reacting this compound with a boronic acid or ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | mdpi.comresearchgate.net |

| PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | nih.gov |

Note: This table represents typical conditions for related chloropyrimidines and serves as a predictive model for the reactivity of this compound.

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling allows for the direct connection of a terminal alkyne to an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The chloro group at the C-6 position of this compound can participate in Sonogashira coupling reactions.

The reaction would involve treating the pyrimidine substrate with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction is often carried out in a solvent such as THF or DMF. Successful Sonogashira couplings have been reported for various chloropyrimidines, suggesting that this compound would be a suitable substrate for such transformations. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a versatile and widely used method for the construction of carbon-nitrogen bonds by coupling amines with aryl halides. libretexts.orgresearchgate.netwikipedia.orgrug.nl This reaction offers a direct route to N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals and other functional materials. The C-6 chloro substituent of this compound is amenable to this transformation.

A typical Buchwald-Hartwig amination would involve the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate). nih.gov The choice of ligand is crucial for the success of the reaction and often needs to be optimized for specific substrates. Studies on 6-chloropurine nucleosides, which share a similar heterocyclic core, have shown that palladium-catalyzed amination is an efficient process. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination of Halo-N-heterocycles

| Component | Examples | Role | Reference |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst | rug.nl |

| Ligand | Xantphos, BINAP, DavePhos | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination | wikipedia.org |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates the catalytic cycle | libretexts.org |

Note: This table highlights common components used in Buchwald-Hartwig aminations of related halo-N-heterocycles.

Differential Reactivity and Chemoselective Transformations

A key feature of this compound is the presence of two different halogen atoms attached to distinct carbon environments: a bromine atom on an sp³-hybridized carbon of the ethyl side chain and a chlorine atom on an sp²-hybridized carbon of the pyrimidine ring. This structural arrangement allows for the possibility of chemoselective reactions, where one halogen can be selectively targeted over the other.

Strategic Differentiation Between Bromine and Chlorine Reactivity

In general, the reactivity of halogens in nucleophilic substitution reactions follows the order I > Br > Cl > F. This trend is also observed in palladium-catalyzed cross-coupling reactions, where the ease of oxidative addition to the palladium(0) center is typically C-I > C-Br > C-Cl. nih.gov

Therefore, it is anticipated that the bromine atom in the 1-bromoethyl group would be more susceptible to nucleophilic substitution (SN1 or SN2 type reactions) than the chlorine atom on the aromatic ring. For instance, reaction with a weak nucleophile under conditions that favor SN1-type reactions at the benzylic-like position of the bromoethyl group could potentially lead to selective substitution at the side chain, leaving the C-6 chloro group intact.

Conversely, under the conditions of metal-catalyzed cross-coupling reactions, the relative reactivity can be more nuanced and influenced by the specific catalyst and ligand system employed. While the C-Br bond is generally more reactive towards oxidative addition, the electronic environment of the pyrimidine ring can influence the reactivity of the C-Cl bond. However, it is generally expected that Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions would preferentially occur at the more reactive C-Br bond if present on the aromatic ring. In the case of this compound, the C-Cl bond is on the aromatic ring, making it the primary site for these cross-coupling reactions, while the aliphatic C-Br bond would not typically participate in these transformations.

The ability to selectively functionalize either the side chain via nucleophilic substitution of the bromine or the pyrimidine ring via metal-catalyzed cross-coupling of the chlorine provides a powerful strategy for the divergent synthesis of a variety of complex molecules from a single, versatile starting material. Careful selection of reaction conditions and reagents is paramount to achieving the desired chemoselectivity.

Control of Competing Reaction Pathways and Selectivity

The presence of multiple reactive sites in this compound—namely the electrophilic carbon of the bromoethyl group and the positions on the pyrimidine ring susceptible to nucleophilic aromatic substitution—necessitates careful control over reaction conditions to achieve desired selectivity. The choice of nucleophile, solvent, and temperature can significantly influence whether a reaction proceeds via substitution at the side chain, substitution on the ring, or elimination.

For instance, the use of soft nucleophiles under mild conditions tends to favor substitution at the bromoethyl group, preserving the chloropyrimidine core. Conversely, stronger, harder nucleophiles, particularly at elevated temperatures, can promote competing nucleophilic aromatic substitution or elimination reactions. The steric hindrance around the bromoethyl group also plays a role in directing the approach of the nucleophile, thereby influencing the product distribution.

Elimination Reactions and Rearrangements of the Bromoethyl Group

The bromoethyl substituent of this compound is prone to undergoing elimination reactions to form the corresponding vinylpyrimidine. The specific pathway of this elimination, whether E1 or E2, is a subject of mechanistic investigation.

Studies of E1 and E2 Elimination Pathways

The mechanism of elimination is heavily dependent on the reaction conditions. The E2 (bimolecular elimination) pathway is generally favored by the presence of a strong, sterically hindered base. In this concerted mechanism, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion.

In contrast, the E1 (unimolecular elimination) pathway proceeds through a two-step mechanism involving the initial formation of a carbocation intermediate. This pathway is more likely to occur in the presence of a weak base or in a polar, protic solvent that can stabilize the carbocation. The rate of the E1 reaction is primarily dependent on the concentration of the substrate.

| Elimination Pathway | Favored by | Mechanism | Rate Determining Step |

| E1 | Weak base, polar protic solvent | Two-step (carbocation intermediate) | Formation of carbocation |

| E2 | Strong, sterically hindered base | One-step (concerted) | Bimolecular transition state |

Intramolecular Cyclization Reactions Involving the Pyrimidine Ring

Under specific conditions, the bromoethyl group can participate in intramolecular cyclization reactions with the pyrimidine ring. This typically requires the introduction of a nucleophilic center on the pyrimidine ring, often through a prior substitution reaction. The subsequent intramolecular attack of this nucleophile on the electrophilic carbon of the bromoethyl side chain can lead to the formation of fused heterocyclic systems. The regioselectivity of such cyclizations is governed by the relative stability of the resulting ring systems, with five- and six-membered rings being the most common products.

Advanced Kinetic and Thermodynamic Studies of Key Transformations

To gain a quantitative understanding of the reactivity of this compound, detailed kinetic and thermodynamic studies are essential. These investigations provide insights into the energy profiles of the reactions and the factors that control their rates.

Determination of Reaction Orders and Rate Constants

Kinetic experiments are conducted to determine the reaction orders with respect to the reactants and to calculate the rate constants for the principal transformations. For example, in a substitution reaction, the rate law can be determined by systematically varying the concentrations of this compound and the nucleophile while monitoring the reaction progress. This allows for the elucidation of the reaction mechanism, distinguishing between, for example, SN1 and SN2 pathways.

| Reaction | Typical Rate Law | Description |

| SN1/E1 | Rate = k[Substrate] | Unimolecular, rate depends only on the substrate concentration. |

| SN2/E2 | Rate = k[Substrate][Nucleophile/Base] | Bimolecular, rate depends on the concentration of both reactants. |

Computational and Theoretical Chemistry Studies of 4 1 Bromoethyl 6 Chloropyrimidine

Theoretical Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of 4-(1-bromoethyl)-6-chloropyrimidine are of significant interest, particularly in the context of its potential as a building block in organic synthesis. The pyrimidine (B1678525) ring is electron-deficient, making it susceptible to nucleophilic attack. Furthermore, the presence of two distinct leaving groups—a chlorine atom on the pyrimidine ring and a bromine atom on the ethyl side chain—presents interesting questions of chemoselectivity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways, including the identification of intermediates and the calculation of transition state energies. For this compound, a primary reaction pathway to consider is nucleophilic aromatic substitution (SNAr) at the chlorinated position of the pyrimidine ring. researchgate.netrsc.org

The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving a high-energy intermediate known as a Meisenheimer complex. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this pathway. By calculating the potential energy surface, researchers can determine the activation energies for the formation and collapse of the Meisenheimer complex, thus predicting the reaction rate. For related chloropyrimidine systems, DFT calculations have been instrumental in understanding their reactivity with various nucleophiles. rsc.org

Alternatively, under certain conditions, a concerted SNAr mechanism, where bond formation and bond cleavage occur in a single step, may be operative. nih.gov Computational modeling can distinguish between these stepwise and concerted pathways by searching for the corresponding transition states and comparing their relative energies. For example, studies on other nitro-substituted aromatic systems have successfully used DFT to calculate the activation energies for both pathways, revealing a preference for the concerted mechanism in specific cases. nih.gov

The bromoethyl group introduces another reactive site susceptible to nucleophilic substitution, likely proceeding through an SN1 or SN2 mechanism. Theoretical calculations can predict the favorability of each pathway by comparing the stability of the corresponding carbocation intermediate (for SN1) with the activation energy of the bimolecular transition state (for SN2).

The table below illustrates hypothetical activation energies for competing nucleophilic substitution reactions on this compound, demonstrating how computational chemistry could be used to predict the most likely reaction to occur.

| Reaction Type | Nucleophile | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| SNAr at C6 | NH3 | Stepwise (Meisenheimer) | 25.3 |

| SN2 at ethyl group | NH3 | Concerted | 22.8 |

| SN1 at ethyl group | H2O (solvent) | Stepwise (Carbocation) | 35.1 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific computational studies on this compound are required for accurate predictions.

Modeling of Solvent Effects on Reaction Energetics and Pathways

The solvent environment can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which can be effective for capturing bulk solvent effects on the energetics of reactants, transition states, and products. nih.gov

Explicit solvent models, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, involve treating a number of solvent molecules quantum mechanically along with the solute, while the rest of the solvent is treated with a classical force field. nih.gov This approach is particularly useful for understanding specific solvent-solute interactions, such as hydrogen bonding, which can significantly influence reactivity. For instance, in SNAr reactions, protic solvents can stabilize the negatively charged Meisenheimer complex through hydrogen bonding, thereby lowering the activation energy. Conversely, in SN2 reactions, polar aprotic solvents are often preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

Computational studies on the SNAr reaction of anilines with activated aromatic systems in methanol-DMSO mixtures have shown that the reaction mechanism can shift from a polar SNAr to a single electron transfer (SET) pathway depending on the solvent composition and the basicity of the nucleophile. nih.gov This highlights the critical role of the solvent in dictating the reaction outcome, a factor that can be effectively modeled using computational techniques.

Spectroscopic Property Prediction and Correlation (Theoretical Basis Only)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Vibrational Frequency Calculations for IR/Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying functional groups and determining molecular structure. The vibrational frequencies observed in these spectra correspond to the different modes of molecular vibration. DFT calculations are widely used to predict these vibrational frequencies. acs.org

The process begins with the optimization of the molecule's geometry to find its minimum energy structure. Subsequently, the second derivative of the energy with respect to the nuclear coordinates (the Hessian matrix) is calculated. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.

For pyrimidine and its derivatives, DFT methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have been shown to provide theoretical spectra that are in good agreement with experimental data. physchemres.orgcore.ac.uk It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the computational method.

The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |

| C-Cl Stretch | Aryl-Chloride | 750 | 720 |

| C-Br Stretch | Alkyl-Bromide | 680 | 653 |

| C=N Stretch | Pyrimidine Ring | 1580 | 1517 |

| Aromatic C-H Stretch | Pyrimidine Ring | 3050 | 2928 |

Note: This data is illustrative. The calculated frequencies are hypothetical and would require specific DFT calculations for this compound. A typical scaling factor for B3LYP/6-311++G(d,p) is around 0.96.

Chemical Shift (NMR) and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common approach involves calculating the magnetic shielding tensor for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. The chemical shift is then determined by referencing the calculated shielding of the target nucleus to the shielding of a standard, such as tetramethylsilane (B1202638) (TMS).

For chloropyrimidines, DFT and ab initio methods have been used to predict ¹H and ¹³C chemical shifts. core.ac.uk The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects. While predicting ¹³C chemical shifts can be quite accurate, achieving high precision for ¹H shifts remains a challenge. core.ac.uk

Machine learning approaches have also emerged as a powerful tool for NMR prediction, often trained on large databases of experimental and/or calculated spectra. rsc.org These methods can provide rapid and reasonably accurate predictions of chemical shifts.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 158.2 |

| C4 | - | 165.4 |

| C5 | 7.8 | 120.1 |

| C6 | - | 161.7 |

| CH(Br) | 5.2 | 45.3 |

| CH₃ | 2.1 | 23.5 |

Note: This data is for illustrative purposes and represents typical chemical shift ranges for similar structures. Accurate prediction requires specific quantum chemical calculations for this compound.

Application As a Synthetic Building Block in Complex Molecular Synthesis

Design and Synthesis of Pyrimidine-Fused Heterocyclic Systems

The presence of a good leaving group (the chlorine atom) and an electrophilic side chain (the bromoethyl group) on the pyrimidine (B1678525) core makes 4-(1-bromoethyl)-6-chloropyrimidine a prime candidate for the synthesis of fused-ring systems through cyclocondensation reactions with various binucleophiles.

The construction of fused bicyclic heterocycles such as pyrazolopyrimidines, triazolopyrimidines, and imidazopyrimidines is a significant area of medicinal chemistry, as these scaffolds are isosteres of purines and often exhibit potent biological activities. tsijournals.comresearchgate.net

Pyrazolopyrimidines: Generally, the synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting 4-chloropyrimidine-5-carbonitrile (B106730) with hydrazine (B178648) hydrate. tsijournals.com Theoretically, this compound could react with hydrazine. The initial reaction would likely involve nucleophilic substitution of the C6-chloro group, followed by an intramolecular cyclization involving the bromoethyl side chain to form a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. However, specific literature examples detailing this transformation for this exact substrate are not prominent.

Triazolopyrimidines: The researchgate.netgoogle.comgoogle.comtriazolo[1,5-a]pyrimidine system is a common and stable isomer among triazolopyrimidines. nih.gov Synthetic strategies often involve the condensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or their equivalents. psu.edu A plausible, though not explicitly documented, route using this compound could involve its reaction with an aminotriazole. The reaction pathway would likely lead to the formation of a triazolopyrimidine core, leveraging the two electrophilic sites of the pyrimidine starting material.

Imidazopyrimidines: The synthesis of imidazo[1,2-a]pyrimidines often involves the reaction of 2-aminopyrimidines with α-haloketones. An alternative approach using this compound could potentially involve reaction with a suitable amino-reagent like guanidine (B92328) or an amidine. google.com For instance, condensation with guanidine could theoretically lead to the formation of a 2-aminopyrimidine (B69317) derivative, which could then undergo further reactions or rearrangements to yield a fused imidazole (B134444) ring.

The strategic placement of reactive handles on the this compound molecule provides a foundation for building more complex, multi-ring systems. While this specific building block is most famously used in the non-fused synthesis of the antifungal agent Voriconazole, its functional groups are inherently suitable for annulation reactions. researchgate.netepo.org

The synthesis of thienopyrimidines, for example, often starts from appropriately substituted pyrimidines. researchgate.net One could envision a synthetic route where the chlorine at the C-6 position is displaced by a sulfur nucleophile (e.g., thioglycolate), and the resulting intermediate is cyclized to form a thieno[2,3-d]pyrimidine (B153573) scaffold. The bromoethyl group could then be further functionalized. Such strategies highlight the potential of this building block in creating diverse polycyclic libraries. novapublishers.comthieme.de

Functionalization for Advanced Organic Materials Precursors

The pyrimidine nucleus is not only a key element in medicinal chemistry but also a valuable component in materials science, imparting specific electronic and structural properties to polymers and supramolecular assemblies.

Pyrimidine derivatives can be incorporated into polymer backbones to create materials with unique optical, electronic, or thermal properties. researchgate.net The functional groups on this compound offer potential anchor points for polymerization. For example, the chlorine atom could be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds in polymer synthesis. The bromoethyl group could serve as an initiator site for certain types of polymerization or be modified into other functional groups suitable for step-growth polymerization. While this specific molecule is not widely cited in polymer chemistry, its reactive handles are analogous to those used in the synthesis of various functional polymers.

Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding and π-π stacking to create ordered, functional architectures. Pyrimidine rings, with their nitrogen atoms acting as hydrogen bond acceptors and their aromatic nature facilitating π-stacking, are excellent candidates for designing self-assembling systems. nih.gov Research has shown that pyrimidine derivatives can form predictable hydrogen-bonded pairs and other motifs. nih.gov The this compound molecule could be functionalized—for example, by replacing the chlorine with amino or hydroxyl groups—to introduce hydrogen bond donors. The resulting derivatives could then participate in the formation of complex supramolecular structures such as ribbons or rosettes, driven by specific hydrogen bonding patterns. nih.gov

Role in the Synthesis of Chiral Pyrimidine Derivatives

One of the most significant and well-documented applications of analogs of this compound is in the synthesis of complex chiral molecules, most notably the triazole antifungal agent Voriconazole. researchgate.netepo.orggoogle.com This application hinges on the chiral center located at the carbon atom bearing the bromine.

In the synthesis of Voriconazole, a fluorinated analog, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine , serves as a critical precursor. researchgate.netepo.org The synthesis showcases how the bromoethyl group is pivotal in establishing the stereochemistry of the final product. The key step involves a Reformatsky-type reaction where an organozinc reagent is formed from the bromoethyl pyrimidine. This organometallic intermediate then adds to a ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, to create a new carbon-carbon bond and a tertiary alcohol. researchgate.netgoogle.com

This reaction demonstrates excellent diastereocontrol, with a reported diastereomeric ratio as high as 12:1, favoring the desired (2R,3S) and (2S,3R) enantiomeric pair. researchgate.net The chlorine atom on the pyrimidine ring is subsequently removed via catalytic hydrogenolysis. researchgate.net The final step to obtain the single enantiomer (2R,3S)-Voriconazole involves a classical resolution using a chiral resolving agent like (1R)-(-)-10-camphorsulfonic acid. researchgate.netepo.org

This synthetic route underscores the value of the bromoethyl pyrimidine core in asymmetric synthesis. It allows for the controlled introduction of a chiral side chain that dictates the stereochemical outcome of a key bond-forming reaction, ultimately enabling the efficient production of a complex, single-enantiomer drug.

Advanced Analytical Methodologies for Studying Reactivity and Derivatization

High-Resolution Mass Spectrometry for Reaction Intermediate and Product Elucidation

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the analysis of 4-(1-Bromoethyl)-6-chloropyrimidine and its derivatives, offering unparalleled accuracy in mass measurements, which is critical for determining elemental compositions and identifying unknown products and transient intermediates.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of newly synthesized derivatives of this compound. This technique involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrClN₂ | PubChem |

| Molecular Weight | 221.48 g/mol | PubChem |

| Exact Mass | 219.94029 Da | PubChem |

| Monoisotopic Mass | 219.94029 Da | PubChem |

This data is computed by PubChem and provides a reference for experimental mass spectrometry. nih.gov

Isotopic Labeling Studies in Mass Spectrometry for Mechanistic Insights

Isotopic labeling is a powerful strategy to trace the pathways of atoms through chemical reactions, providing profound mechanistic insights. In the study of this compound reactivity, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule or the reacting nucleophile.

For example, to investigate whether a reaction proceeds via an Sₙ1 or Sₙ2 mechanism at the bromoethyl group, the starting material could be synthesized with a deuterium label on the ethyl group. By analyzing the mass spectra of the products, the position and retention of the deuterium label can reveal the stereochemical outcome of the reaction, which is a key indicator of the reaction mechanism. Similarly, using a ¹³C-labeled nucleophile would allow for the unambiguous identification of its incorporation into the final product and help to differentiate between competing reaction pathways. While specific isotopic labeling studies on this compound are not widely published, the principles are broadly applied in the study of reaction mechanisms of related heterocyclic compounds.

In Situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor reactions in real-time provides invaluable data on reaction kinetics, the formation of transient intermediates, and the optimization of reaction conditions. In situ spectroscopic techniques are particularly well-suited for studying the derivatization of this compound.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Reaction Kinetics

Real-time or in situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a chemical reaction directly within the NMR tube. researchgate.net By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates and orders. su.se

When studying the reaction of this compound with a nucleophile, the distinct chemical shifts of the protons on the pyrimidine (B1678525) ring and the ethyl group can be monitored. For example, the quartet and doublet corresponding to the CH-Br and CH₃ protons would shift significantly upon substitution of the bromine atom. The rate of this change can be precisely measured to establish the reaction kinetics. This technique is also highly effective in detecting the presence of any short-lived intermediates that might be in equilibrium with the reactants and products.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) and Raman spectroscopy are powerful techniques for tracking changes in functional groups during a reaction. The C-Br and C-Cl stretching vibrations in this compound have characteristic frequencies in the IR and Raman spectra. The disappearance of the C-Br stretching band, for instance, would be a clear indicator of a substitution reaction at the ethyl group.

Simultaneously, the appearance of new bands corresponding to the functional group of the incoming nucleophile (e.g., an N-H stretch for an amine or a C=O stretch for a carboxylate) would confirm the formation of the desired derivative. In situ IR and Raman probes can be immersed directly into the reaction mixture, providing continuous data on the transformation of functional groups and allowing for precise determination of reaction endpoints.

Table 2: Key Spectroscopic Data for Pyrimidine Derivatives

| Spectroscopic Technique | Functional Group | Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR Spectroscopy | C-Cl Stretch | 800 - 600 |

| IR Spectroscopy | C-Br Stretch | 680 - 515 |

| ¹H NMR | Pyrimidine Ring Protons | δ 8.5 - 9.5 |

| ¹H NMR | -CH(Br)- | δ 4.5 - 5.5 (quartet) |

| ¹H NMR | -CH₃ | δ 1.8 - 2.2 (doublet) |

| ¹³C NMR | Pyrimidine Ring Carbons | δ 150 - 165 |

Note: These are approximate ranges and can vary depending on the specific substitution pattern and solvent.

X-ray Crystallography of Key Reaction Intermediates and Derived Structures

Unambiguous determination of the three-dimensional structure of molecules is achieved through single-crystal X-ray crystallography. This technique is invaluable for the definitive characterization of stable derivatives of this compound and, in favorable cases, for trapping and structurally characterizing key reaction intermediates.

Obtaining a single crystal of a derivative allows for the precise determination of bond lengths, bond angles, and stereochemistry. For example, in a nucleophilic substitution product, X-ray crystallography can definitively confirm the connectivity of the atoms and the regioselectivity of the reaction, particularly when multiple reactive sites are present on the pyrimidine ring. While obtaining crystals of transient intermediates can be challenging, the structural data from stable analogues provides crucial insights into the steric and electronic factors that govern the reactivity of the parent compound. Although specific crystal structures for derivatives of this compound are not readily found in open-access databases, the crystallographic analysis of related substituted pyrimidines is a common practice for structural validation. mdpi.com

Elucidation of Solid-State Molecular Geometries

The determination of the three-dimensional structure of a molecule in its solid state is fundamental to understanding its physical properties and intermolecular interactions. X-ray crystallography stands as the definitive method for this purpose. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights.

Table 1: Predicted Crystallographic Parameters for this compound (Analog-Based)

| Parameter | Predicted Value/System | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyrimidines. |

| Space Group | P2₁/c or similar | Frequently observed for centrosymmetric molecules. |

| Key Bond Lengths | C-Cl: ~1.74 Å, C-Br: ~1.95 Å | Based on standard bond lengths in related halogenated heterocycles. |

| Ring Geometry | Planar | Inherent property of the aromatic pyrimidine ring. |

This data is predictive and based on the analysis of structurally similar compounds.

Confirmation of Regio- and Stereoselectivity in Synthesized Compounds

In the synthesis of derivatives of this compound, the incoming nucleophile can potentially react at different positions, leading to regioisomers. Furthermore, the chiral center at the 1-bromoethyl group means that reactions can be stereoselective, favoring the formation of one enantiomer or diastereomer over another.

Regioselectivity: The pyrimidine ring in this compound has two reactive sites for nucleophilic substitution: the carbon atom bearing the chlorine and the benzylic carbon atom bearing the bromine. The regioselectivity of a reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, soft nucleophiles tend to attack the more polarizable benzylic carbon, while hard nucleophiles may favor attack at the chloro-substituted carbon of the pyrimidine ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), is instrumental in unambiguously determining the site of substitution by observing correlations between protons and carbons that are two or three bonds apart. organic-chemistry.org

Stereoselectivity: Nucleophilic substitution at the chiral 1-bromoethyl group can proceed with either inversion or retention of configuration, or result in a racemic mixture. nih.govnih.gov The stereochemical outcome is crucial for the biological activity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a reaction product. researchgate.netresearchgate.net By using a chiral stationary phase, the two enantiomers of a compound will have different retention times, allowing for their quantification.

Chromatographic Techniques for Complex Reaction Mixture Analysis

Chromatographic methods are indispensable for the analysis of complex mixtures that are often generated during the synthesis and derivatization of this compound. These techniques allow for the separation, identification, and quantification of the desired product, unreacted starting materials, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Yield Determination

HPLC is a cornerstone analytical technique in pharmaceutical development and quality control. nih.gov For non-volatile and thermally labile compounds like many pyrimidine derivatives, reversed-phase HPLC is the method of choice.

Purity Assessment: A typical HPLC method for assessing the purity of a this compound derivative would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the separation of compounds with a wide range of polarities. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Yield Determination: HPLC can also be used to accurately determine the yield of a reaction. researchgate.net This is achieved by creating a calibration curve using a pure standard of the product at known concentrations. The concentration of the product in the reaction mixture can then be determined by comparing its peak area to the calibration curve.

Table 2: Illustrative HPLC Method Parameters for Analysis of this compound Derivatives

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for polar analytes. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute non-polar analytes. |

| Gradient | 10% B to 90% B over 20 min | To separate a wide range of components. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at 254 nm | Pyrimidine ring absorbs in the UV region. |

| Chiral Separation | Chiral stationary phase (e.g., cellulose-based) | To resolve enantiomers. nih.govnih.gov |

These are typical starting conditions and may require optimization for specific derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Products and Byproducts

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separation and identification. libretexts.org While this compound itself may have limited volatility, GC-MS is particularly useful for analyzing more volatile byproducts or derivatives that may be formed during a reaction.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing the fragmentation pattern to a library of known compounds.

The fragmentation of halogenated compounds in a mass spectrometer is often predictable. For a molecule containing both chlorine and bromine, the isotopic patterns of these halogens (³⁵Cl/³⁷Cl in a ~3:1 ratio and ⁷⁹Br/⁸¹Br in a ~1:1 ratio) result in characteristic multi-peak clusters for the molecular ion and any fragments containing these halogens. miamioh.edudocbrown.info This isotopic signature is a powerful diagnostic tool for identifying halogenated byproducts. For instance, site-selective fragmentation can occur, where the bond between the excited halogen atom and the rest of the molecule is preferentially broken. researchgate.net Analysis of these fragments can provide valuable information about the structure of the original molecule.

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Insights Pertaining to 4-(1-Bromoethyl)-6-chloropyrimidine

The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from established methodologies for similar pyrimidine (B1678525) structures. A plausible and efficient synthetic route would likely involve a multi-step process starting from readily available precursors. One such approach could begin with the condensation of a β-ketoester with formamidine (B1211174) to construct the pyrimidine ring, followed by chlorination and subsequent bromination of the ethyl group.

A noteworthy analogous synthesis is the preparation of 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, which is an intermediate in the synthesis of the antifungal agent Voriconazole. google.com In this process, 4-(1-hydroxyethyl)-6-chloro-5-fluoropyrimidine is treated with a brominating agent to yield the final product. This suggests that a similar pathway, starting from 4-(1-hydroxyethyl)-6-chloropyrimidine, could be a viable method for the synthesis of the title compound.

The reactivity of this compound is characterized by the two distinct electrophilic centers: the carbon atom of the bromoethyl group and the chlorinated carbon atom of the pyrimidine ring. The bromine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, and thiols, at this position.

Simultaneously, the chlorine atom on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a hallmark of chloropyrimidines and enables the introduction of various nucleophiles onto the heterocyclic core. The relative reactivity of the two positions can often be controlled by carefully selecting the reaction conditions and the nucleophile.

Unexplored Reaction Pathways and Catalytic Transformations for Enhanced Functionalization

While the fundamental reactivity of this compound can be predicted, a vast landscape of unexplored reaction pathways remains. Modern catalytic methods could unlock novel transformations and enhance the efficiency of its functionalization.

One significant area for exploration is the use of transition-metal-catalyzed cross-coupling reactions. The chloro-substituent on the pyrimidine ring is a prime handle for reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would enable the introduction of aryl, vinyl, and alkynyl groups, dramatically increasing the molecular complexity and providing access to a diverse library of novel pyrimidine derivatives. The development of selective catalytic systems that can differentiate between the chloro and bromo substituents would be a particularly valuable contribution.

Furthermore, the application of photoredox catalysis could open up new avenues for the functionalization of the bromoethyl side chain. For instance, atom transfer radical addition (ATRA) reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Opportunities for Novel Synthetic Methodologies and Chemical Transformations

The development of novel synthetic methodologies for accessing this compound and its analogs is a fertile ground for research. One-pot or flow-chemistry approaches could offer more efficient, scalable, and safer alternatives to traditional batch processes. For example, a continuous flow process starting from simple precursors could streamline the synthesis and minimize the handling of potentially hazardous intermediates.

Moreover, the diastereoselective or enantioselective synthesis of this compound presents a significant challenge and a substantial opportunity. The stereocenter at the bromoethyl group could have a profound impact on the biological activity of its derivatives. The development of chiral catalysts or auxiliaries to control the stereochemistry during the synthesis would be a major advancement.

The exploration of C-H activation reactions on the pyrimidine ring itself, while challenging due to the presence of the halogen substituents, could provide a direct route to further functionalization without the need for pre-installed leaving groups.

Broader Implications for Synthetic Organic Chemistry and Heterocyclic Chemical Research

The study of this compound and its reactivity has broader implications for the fields of synthetic organic chemistry and heterocyclic chemistry. The insights gained from exploring its chemistry can be applied to the synthesis of other complex heterocyclic systems. The development of selective functionalization strategies for this bifunctional molecule can serve as a blueprint for the regioselective modification of other polyhalogenated heterocycles.

Furthermore, the novel pyrimidine derivatives synthesized from this versatile building block could find applications in medicinal chemistry, materials science, and agrochemicals. The pyrimidine core is a privileged scaffold in drug discovery, and the ability to readily introduce diverse substituents via the chloro and bromoethyl handles makes this compound an attractive starting point for the development of new therapeutic agents. tandfonline.comnih.gov The exploration of its chemistry will undoubtedly contribute to the expanding toolbox of synthetic organic chemists and fuel further innovation in heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Bromoethyl)-6-chloropyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example, bromoethyl groups are introduced using brominating agents like PBr₃ or HBr in anhydrous conditions, while chlorination at the 6-position may involve POCl₃ or other chlorinating agents. Green chemistry approaches, such as solvent-free or microwave-assisted reactions, can improve yield and reduce side products .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 60–100°C for bromoethylation) and stoichiometry (1:1.2 molar ratio of precursor to brominating agent). Purify via column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers characterize this compound to confirm structural integrity?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br in ¹H NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.47 for C₆H₅BrClFN₂).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å) .

- Validation : Compare spectral data with literature or computational simulations (e.g., DFT calculations).

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential alkylating properties.

- First Aid : For eye exposure, flush with water for 15+ minutes and consult an ophthalmologist. For skin contact, wash with soap/water and seek medical attention .

- Waste Disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental release .

Q. What are the primary applications of this compound in organic synthesis?

- Intermediate Use : Acts as a precursor for Suzuki-Miyaura cross-coupling (via bromoethyl group) or nucleophilic aromatic substitution (via chloro group). For example, the bromoethyl moiety can be replaced with aryl/heteroaryl groups to build pyrimidine-based pharmacophores .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound?

- Approach : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Hirshfeld surface analysis can predict intermolecular interactions (e.g., halogen bonding with Cl/Br) .

- Outcome : Predict regioselectivity in substitution reactions (e.g., preferential reactivity at Br vs. Cl sites).

Q. What mechanistic insights explain contradictions in reported reaction yields for this compound?

- Analysis : Variability may arise from steric hindrance at the 1-bromoethyl group or solvent polarity effects. Conduct kinetic studies (e.g., Eyring plots) to compare activation energies in polar aprotic (DMF) vs. non-polar (toluene) solvents .

- Resolution : Use additives like KI to stabilize transition states or enhance leaving-group departure.

Q. How can cross-coupling reactions involving this compound be optimized for high enantiomeric excess?

- Strategies :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with chiral ligands (BINAP, Josiphos).

- Solvent Effects : Use DME or THF for better catalyst stability.

- Temperature Control : Lower temperatures (e.g., 50°C) may reduce racemization .

Q. What are the challenges in isolating and stabilizing reactive intermediates derived from this compound?

- Isolation : Trapping intermediates (e.g., palladium complexes in cross-coupling) using low-temperature crystallization or in-situ NMR monitoring.

- Stabilization : Use coordinating solvents (DMF, DMSO) or inert atmospheres (N₂/Ar) to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten